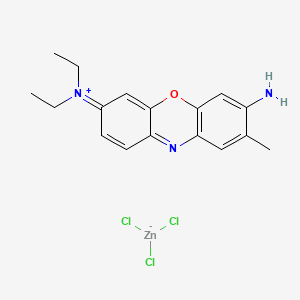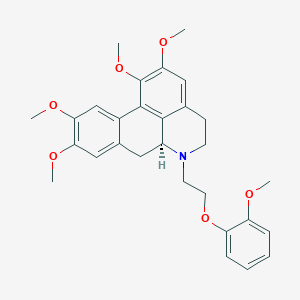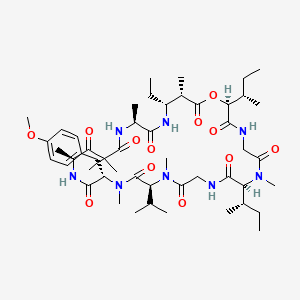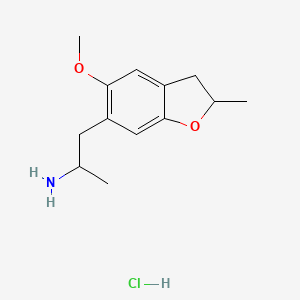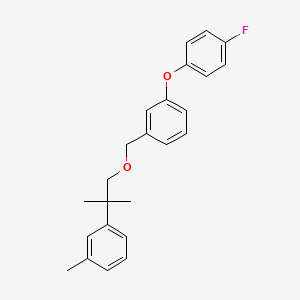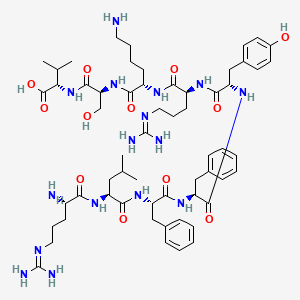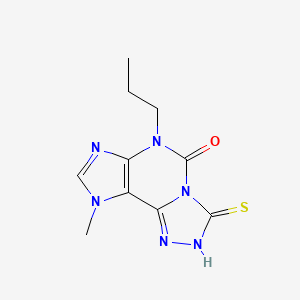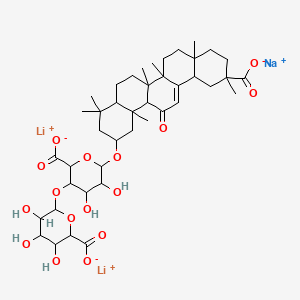![molecular formula C10H12O2.C4H13N3<br>C14H25N3O2 B12771612 N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane CAS No. 68411-70-1](/img/structure/B12771612.png)
N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cresyl glycidyl ether diethylene triamine adduct is a chemical compound formed by the reaction of cresyl glycidyl ether with diethylene triamine. This compound is primarily used in the formulation of epoxy resins, which are widely utilized in coatings, adhesives, sealants, and composites. The adduct formation enhances the properties of the epoxy resins, making them more suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cresyl glycidyl ether diethylene triamine adduct involves the reaction of cresyl glycidyl ether with diethylene triamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired adduct. The process involves mixing the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and maintaining the reaction temperature within a specific range to promote the formation of the adduct .
Industrial Production Methods
In industrial settings, the production of cresyl glycidyl ether diethylene triamine adduct is carried out in large-scale reactors. The reactants are fed into the reactor in precise proportions, and the reaction is monitored to ensure optimal conditions. The resulting adduct is then purified and processed to obtain the final product, which is used in various applications .
Chemical Reactions Analysis
Types of Reactions
Cresyl glycidyl ether diethylene triamine adduct undergoes several types of chemical reactions, including:
Addition Reactions: The adduct can participate in addition reactions with other compounds, leading to the formation of polymer networks.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving cresyl glycidyl ether diethylene triamine adduct include poly(ethylene glycol) diacrylate and poly(ethylene glycol) diglycidyl ether. These reactions are typically carried out in solvents like DMSO or ethanol, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving cresyl glycidyl ether diethylene triamine adduct include polymer networks and porous polymeric structures. These products have various applications in coatings, adhesives, and composite materials .
Scientific Research Applications
Cresyl glycidyl ether diethylene triamine adduct has numerous scientific research applications, including:
Chemistry: Used in the synthesis of advanced polymer networks and materials with enhanced mechanical properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of drug delivery systems and biomedical devices.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of cresyl glycidyl ether diethylene triamine adduct involves the formation of cross-linked polymer networks. The adduct reacts with other compounds to form strong covalent bonds, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these reactions include the functional groups present in the adduct and the reactants, which undergo addition and substitution reactions to form the final polymer networks .
Comparison with Similar Compounds
Similar Compounds
o-Cresyl glycidyl ether: A liquid aromatic organic compound used to reduce the viscosity of epoxy resins.
Poly(ethylene glycol) diglycidyl ether: Used in the synthesis of polymer networks and has similar reactivity with amine groups.
Diethylene triamine: A common curing agent for epoxy resins, known for its efficiency in cold curing.
Uniqueness
Cresyl glycidyl ether diethylene triamine adduct is unique due to its ability to form highly cross-linked polymer networks with enhanced mechanical properties. This makes it particularly valuable in applications requiring high-performance materials, such as aerospace and electronics .
Properties
CAS No. |
68411-70-1 |
|---|---|
Molecular Formula |
C10H12O2.C4H13N3 C14H25N3O2 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2.C4H13N3/c1-8-2-4-9(5-3-8)11-6-10-7-12-10;5-1-3-7-4-2-6/h2-5,10H,6-7H2,1H3;7H,1-6H2 |
InChI Key |
LQICHYJSSHLFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


